4-hydroxy-5-{4-[(2-methylbenzyl)oxy]phenyl}-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
5-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various phenyl and methoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like N,N-dimethylpropionamide .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the functional groups present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE include other pyrido[2,3-d]pyrimidine derivatives and phenyl-substituted heterocycles. Examples include:
- 2-amino-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
What sets 5-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-2-PHENYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE apart from similar compounds is its specific substitution pattern and the presence of both phenyl and methoxyphenyl groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H23N3O3 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-[4-[(2-methylphenyl)methoxy]phenyl]-2-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C27H23N3O3/c1-17-7-5-6-10-20(17)16-33-21-13-11-18(12-14-21)22-15-23(31)28-26-24(22)27(32)30-25(29-26)19-8-3-2-4-9-19/h2-14,22H,15-16H2,1H3,(H2,28,29,30,31,32) |
InChI Key |
YNEUGJCGXNCEBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C3CC(=O)NC4=C3C(=O)NC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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